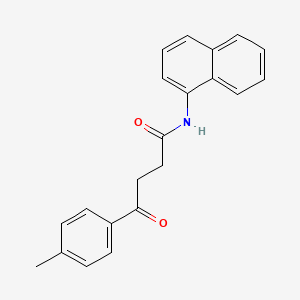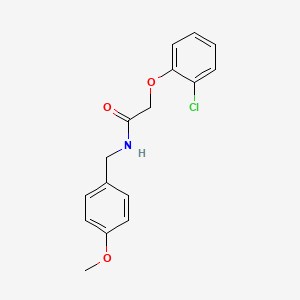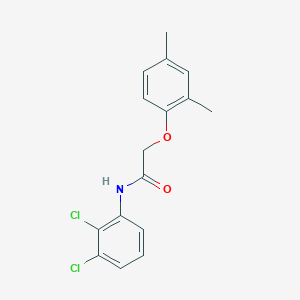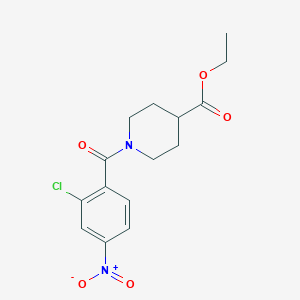
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide, also known as MNOPB, is a chemical compound that has been studied for its potential applications in the field of neuroscience. This compound is a type of selective delta opioid receptor agonist, which means that it has the ability to activate certain receptors in the brain that are involved in pain relief and mood regulation. In
Wirkmechanismus
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide works by activating delta opioid receptors in the brain, which are involved in pain relief, mood regulation, and addiction. When these receptors are activated, they release endorphins, which are natural painkillers that can also improve mood and reduce anxiety. 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have a high affinity for delta opioid receptors, making it a potent agonist for these receptors.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects in animal models, reducing pain without causing significant side effects. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders. 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in lab experiments is that it has a high affinity for delta opioid receptors, making it a potent agonist for these receptors. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects in animal models, making it a useful tool for studying pain pathways. However, one limitation of using 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in lab experiments is that it may have different effects in humans than in animals, so caution should be taken when extrapolating results from animal studies to humans.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide. One area of interest is the potential use of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in the treatment of chronic pain, depression, and anxiety in humans. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide and its effects on different types of pain and mood disorders. Finally, more research is needed to determine the safety and efficacy of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in humans, including studies on its pharmacokinetics, pharmacodynamics, and potential side effects.
Synthesemethoden
The synthesis of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide involves several steps, including the reaction of 4-methylacetophenone with 1-naphthylamine to form 4-(4-methylphenyl)-1-naphthylamine, which is then reacted with ethyl chloroformate to produce 4-(4-methylphenyl)-N-1-naphthylcarbamate. This compound is then hydrolyzed with sodium hydroxide to form 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been studied for its potential use in the treatment of chronic pain, depression, and anxiety. In animal studies, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects, reducing pain without causing significant side effects. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-N-naphthalen-1-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-9-11-17(12-10-15)20(23)13-14-21(24)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUFPPPOKKEZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-N-(naphthalen-1-yl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)


![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)


